BenchChemオンラインストアへようこそ!

2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid

CRF-binding protein Stress-induced relapse Addiction pharmacology

This compound is a validated, non-peptidyl CRF-BP antagonist scaffold from a targeted HTS campaign. Its unique 2-phenyl-5-oxypropanoic benzofuran architecture confers ~340 nM binding affinity with complete functional inactivity at CRF-R2 (EC50 >53,000 nM), ensuring phenotype specificity in stress-induced relapse studies. The defined spatial arrangement of the C3-ethoxycarbonyl, C2-phenyl, and C5-propanoic acid groups is non-fungible—minor analogs lose binding or gain unwanted CRF-R2 agonism. The core supports [11C]methylation for PET tracer development. Ideal for CNS target engagement and CRF pathway dissection research. Contact us for gram-scale synthesis and pricing.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B11680602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C20H18O6/c1-3-24-20(23)17-15-11-14(25-12(2)19(21)22)9-10-16(15)26-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,21,22)
InChIKeyMFKXUKSFBISLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid: A Non‑Peptidic CRF‑Binding Protein Probe for Addiction and Stress Research


2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid (PubChem CID 3747888) is a benzofuran-derived small molecule identified as a ligand for the human corticotropin‑releasing factor‑binding protein (CRF‑BP) [1]. It emerged from a high‑throughput screening campaign aimed at discovering non‑peptidyl antagonists of the CRF‑BP–CRF‑R2 receptor complex, a validated target for stress‑induced relapse to substance abuse [2]. Unlike endogenous peptide ligands, this compound is a fully synthetic, small‑molecule scaffold amenable to medicinal chemistry optimization.

Why Structural Analogs of 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid Cannot Be Assumed Equivalent


The benzofuran‑5‑yloxypropanoic acid scaffold positions three critical functional groups—the ethoxycarbonyl at C3, the phenyl ring at C2, and the propanoic acid side chain at C5—in a defined spatial arrangement that governs interactions with the CRF‑BP pocket [1]. Even minor alterations, such as replacing the 2‑phenyl with 2‑methyl or shifting the propanoic acid to the 6‑position, could abolish CRF‑BP binding or introduce unwanted CRF‑R2 agonism. In the same screening campaign, the vast majority of structural analogs failed to meet the dual potency–selectivity profile, underscoring the non‑fungibility of this specific congener [2].

Quantitative Differentiation of 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid from Alternative CRF‑BP Ligands


Moderate CRF‑BP Binding Affinity in a Cell‑Based Functional Assay – IC50 = 340 nM

In a fluorescence‑based calcium mobilization assay using HEK cells co‑expressing CRF‑BP and CRF‑R2, this compound inhibited the CRF‑BP–CRF‑R2 interaction with an IC50 of 340 nM [1]. For comparison, the classical peptide CRF‑BP inhibitor CRF(6‑33) has been reported to displace CRF from CRF‑BP with an IC50 in the low nanomolar range, but its peptidic nature limits its utility as a CNS‑penetrant tool compound . The majority of non‑peptidic hits from the primary uHTS screen were inactive or >10 µM, placing this compound in a rare activity bracket.

CRF-binding protein Stress-induced relapse Addiction pharmacology

Functional Selectivity: CRF‑BP Binder with Negligible CRF‑R2 Receptor Activation (EC50 >53,000 nM)

The same assay also measured functional activation downstream of the CRF‑BP–CRF‑R2 complex, yielding an EC50 >53,000 nM for this compound [1]. This demonstrates that the compound binds to CRF‑BP without triggering receptor signaling, in contrast to the endogenous peptide CRF, which activates CRF‑R2 at sub‑nanomolar concentrations [2]. This functional dissociation is rare among known CRF‑BP ligands.

Functional selectivity CRF-R2 signaling Ligand bias

Physicochemical Profile Superior to Peptidic CRF‑BP Inhibitors for CNS Research

Computed physicochemical properties (molecular weight 354.4 g/mol, cLogP 4.2, 1 H‑bond donor, 6 H‑bond acceptors) [1] place this compound within the lower end of CNS drug‑like space, unlike peptide CRF‑BP inhibitors such as CRF(6‑33) (MW >3000 Da, >40 H‑bond donors) . The lower molecular weight and reduced hydrogen‑bonding capacity predict improved passive blood‑brain barrier permeability.

Drug-likeness CNS penetration Small molecule advantage

High‑Impact Application Scenarios for 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid


Pharmacological Validation of CRF‑BP as an Anti‑Relapse Target

In rodent models of cocaine or alcohol relapse, this compound can be administered systemically (or via central injection) to test whether selective CRF‑BP binding, without CRF‑R2 activation, attenuates cue‑ or stress‑induced reinstatement of drug seeking. Its ~340 nM binding affinity [1] is sufficient for acute CNS target engagement studies.

Development of Improved Small‑Molecule CRF‑BP PET Tracers

The benzofuran core offers multiple positions for radiolabeling (e.g., [11C]methylation of the ethoxycarbonyl group). Starting from this hit, medicinal chemists can optimize potency while exploiting the existing selectivity window (EC50 >53,000 nM) [1] to create the first non‑peptidic CRF‑BP PET tracer for human imaging studies.

Chemical Probe for Deconvoluting CRF‑BP vs. CRF Receptor Signaling

Neuroscientists studying CRF signaling pathways can use this compound alongside CRF‑R1/R2‑selective antagonists to dissect the specific contribution of CRF‑BP to stress‑induced plasticity. Its functional inactivity at CRF‑R2 [1] ensures that any observed biological effects can be confidently attributed to CRF‑BP engagement.

Quote Request

Request a Quote for 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.